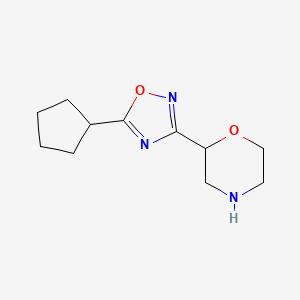
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is a chemical compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of cyclopentanone with hydrazine hydrate to form cyclopentyl hydrazine. This intermediate is then reacted with an appropriate carboxylic acid derivative to form the oxadiazole ring. The final step involves the reaction of the oxadiazole with morpholine under acidic conditions to yield the hydrochloride salt .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The reactions are typically carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity. The use of continuous flow reactors and automated systems can further enhance the efficiency and scalability of the production process .
化学反応の分析
Types of Reactions
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of oxadiazole derivatives with additional oxygen functionalities.
Reduction: Formation of reduced oxadiazole derivatives.
Substitution: Formation of substituted oxadiazole derivatives with different functional groups.
科学的研究の応用
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Materials Science: The compound is studied for its potential use in the development of new materials with unique electronic and optical properties.
作用機序
The mechanism of action of 2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride involves its interaction with specific molecular targets. In medicinal chemistry, it is known to inhibit certain enzymes by binding to their active sites, thereby preventing the enzymes from catalyzing their reactions. This inhibition can lead to the suppression of cancer cell growth and proliferation. The compound may also interact with various signaling pathways, modulating cellular responses and activities .
類似化合物との比較
Similar Compounds
- 5-(4-Chlorophenyl)-1,2,4-oxadiazole-3-carboxylic acid
- 3-(4-Methoxyphenyl)-1,2,4-oxadiazole-5-thiol
- 2-(4-Fluorophenyl)-1,2,4-oxadiazole-5-thiol
Uniqueness
2-(5-Cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine hydrochloride is unique due to its specific structural features, such as the cyclopentyl group and the morpholine ring. These features contribute to its distinct chemical properties and biological activities, making it a valuable compound for various applications. Compared to other oxadiazoles, it may exhibit different reactivity and selectivity in chemical reactions, as well as unique biological effects .
特性
分子式 |
C11H17N3O2 |
|---|---|
分子量 |
223.27 g/mol |
IUPAC名 |
2-(5-cyclopentyl-1,2,4-oxadiazol-3-yl)morpholine |
InChI |
InChI=1S/C11H17N3O2/c1-2-4-8(3-1)11-13-10(14-16-11)9-7-12-5-6-15-9/h8-9,12H,1-7H2 |
InChIキー |
ARDSWRBDDFUCDZ-UHFFFAOYSA-N |
正規SMILES |
C1CCC(C1)C2=NC(=NO2)C3CNCCO3 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(2R)-2-[(4S)-2,2-dimethyl-5-oxo-1,3-dioxolan-4-yl]-3-naphthalen-2-ylpropanoic acid](/img/structure/B12328992.png)
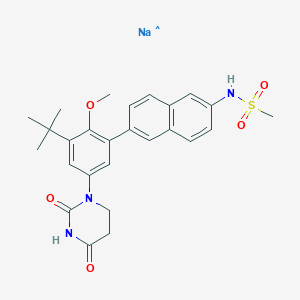
![(2S)-1-[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxamide;hydrochloride](/img/structure/B12329002.png)
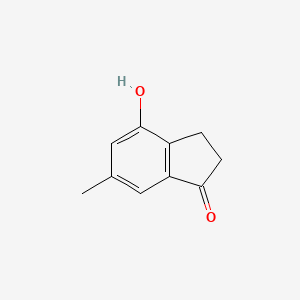
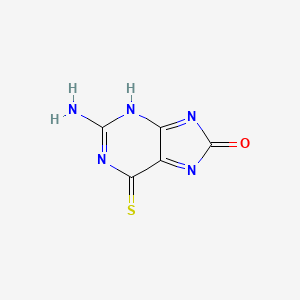
![6,7,15-trihydroxy-19,19-dimethyl-22-(3-methylbut-2-enyl)-11-(2-methylprop-1-enyl)-2,10,20-trioxapentacyclo[12.8.0.03,12.04,9.016,21]docosa-3(12),4,6,8,17-pentaen-13-one](/img/structure/B12329015.png)
![tert-Butyl 4-(1-(4-methylbenzyl)-1H-benzo[d]imidazol-2-yl)piperidine-1-carboxylate](/img/structure/B12329019.png)
![Ethyl 3-[Hydroxy[4-(trifluoromethyl)phenyl]methyl]isoxazole-4-carboxylate](/img/structure/B12329027.png)
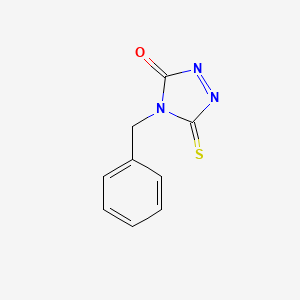
![Cyclohexanecarboxylic acid, 4-[(aminoiminomethyl)amino]-, trans-](/img/structure/B12329042.png)
![2H-Pyrano[3,2-c]pyridine-2,5(4aH)-dione, 6,8a-dihydro-4-methyl-](/img/structure/B12329049.png)

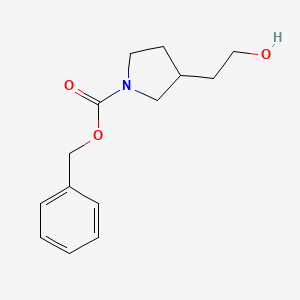
![7-methyl-2-phenyl-2,3,4a,7a-tetrahydro-1H-pyrrolo[2,3-d]pyrimidin-4-one](/img/structure/B12329066.png)
